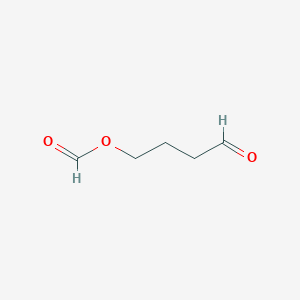

4-Oxobutyl formate

描述

Structure

3D Structure

属性

CAS 编号 |

24350-41-2 |

|---|---|

分子式 |

C5H8O3 |

分子量 |

116.11 g/mol |

IUPAC 名称 |

4-oxobutyl formate |

InChI |

InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2 |

InChI 键 |

UKPITNRCHYHHFN-UHFFFAOYSA-N |

规范 SMILES |

C(CC=O)COC=O |

产品来源 |

United States |

Elucidation of Reactivity and Mechanistic Organic Chemistry

Oxidation Reactions of the Carbonyl Group

The presence of an aldehyde in 4-oxobutyl formate (B1220265) provides a primary site for oxidation. The reactions can be controlled to achieve either selective oxidation of the formyl group or cleavage of the associated alkyl chain.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group is highly susceptible to oxidation to a carboxylic acid. This transformation can be achieved with high selectivity, leaving the formate ester intact, using a variety of modern oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective but can be harsh. researchgate.net Milder and more selective methods are generally preferred to avoid hydrolysis of the ester.

One such method involves the use of Oxone (potassium peroxymonosulfate), which provides a simple and efficient protocol for the oxidation of aldehydes to carboxylic acids under mild conditions. organicreactions.orgorganic-chemistry.org Another effective approach is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known for its high chemoselectivity for aldehydes.

The selective oxidation of 4-oxobutyl formate would yield 4-(formyloxy)butanoic acid, a dicarboxylic acid monoester.

Table 1: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent System | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ / 2-methyl-2-butene | t-BuOH/H₂O, room temp | High for aldehydes |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | DMF or Acetonitrile (B52724)/H₂O | Good, mild conditions |

Oxidative Cleavage Processes of the Butyl Chain

Oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur under specific conditions, most notably through the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of a ketone or aldehyde with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an ester or a carboxylic acid, respectively. libretexts.orgjove.com In the case of an aldehyde, the migrating group is the hydride, leading to the formation of a carboxylic acid.

For this compound, a Baeyer-Villiger type reaction on the aldehyde moiety would primarily result in the formation of 4-(formyloxy)butanoic acid, consistent with the selective oxidation described above, due to the high migratory aptitude of the aldehydic hydrogen. jove.com However, under more forceful conditions or with different reagents, cleavage of the butyl chain could potentially be induced, although this is a less common pathway for aldehydes compared to ketones. researchgate.net For instance, strong oxidants under harsh conditions can lead to the degradation of the alkyl chain. libretexts.org

Reduction Chemistry of this compound

The two carbonyl centers in this compound, the aldehyde and the formate ester, exhibit different reactivities towards reducing agents, allowing for selective transformations.

Chemoselective Reduction of the Ketone Moiety

The aldehyde group is significantly more reactive towards nucleophilic reducing agents than the ester group. This difference in reactivity allows for the highly chemoselective reduction of the aldehyde to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent will readily reduce the aldehyde in this compound to a hydroxyl group, yielding 4-hydroxybutyl formate, while leaving the formate ester untouched. rsc.org

For even greater selectivity, especially in the presence of more sensitive functional groups, milder or bulkier reducing agents can be employed.

Table 2: Reagents for Chemoselective Aldehyde Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0 °C to room temp | Standard, effective, and inexpensive |

| Ammonia Borane (AB) | Water, room temp | Environmentally benign, high chemoselectivity rsc.org |

Reduction of the Formate Ester Linkage

The reduction of the formate ester requires a more powerful reducing agent than what is needed for the aldehyde. Lithium aluminum hydride (LiAlH₄) is a potent hydride donor capable of reducing both the aldehyde and the ester. quimicaorganica.org Treatment of this compound with an excess of LiAlH₄ would result in the reduction of both functional groups, yielding butane-1,4-diol.

Selective reduction of the formate ester in the presence of an aldehyde is synthetically challenging due to the higher reactivity of the aldehyde. However, catalytic transfer hydrogenation has emerged as a method for the reduction of esters, including formates, under milder conditions than those required for LiAlH₄. researchgate.netchaseliquidfuels.orgresearchgate.netacs.org These reactions often use a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium complexes). acs.orggoogle.com While achieving perfect selectivity for the ester over the aldehyde with this method would be difficult, it represents a potential pathway for controlled reduction.

Nucleophilic and Electrophilic Transformations

The carbonyl groups of this compound are primary sites for both nucleophilic and electrophilic transformations. The aldehyde's carbonyl carbon is a strong electrophile, while the α-carbon can exhibit nucleophilic character via enolate formation.

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. ncert.nic.in Two classic examples are the Grignard and Wittig reactions.

Grignard Reaction : The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde of this compound would result in the formation of a secondary alcohol after an acidic workup. wisc.eduleah4sci.comadichemistry.com For example, reacting this compound with methylmagnesium bromide would yield 5-hydroxypentyl formate. It is crucial to use controlled conditions to prevent the Grignard reagent from also attacking the less reactive formate ester. masterorganicchemistry.com

Wittig Reaction : The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com Reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield pent-4-enyl formate. organic-chemistry.orglibretexts.org This reaction is highly reliable for creating a carbon-carbon double bond at the site of the original carbonyl. nih.gov

The formate ester carbonyl is also electrophilic but is less reactive than the aldehyde. Strong nucleophiles can attack this position, typically leading to a nucleophilic acyl substitution where the butoxy group acts as a leaving group.

Regarding electrophilic transformations, while the carbonyl carbon itself is an electrophile, reactions can also occur at the α-carbon to the aldehyde. Through a process called enolization, the α-hydrogens become acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can react with various electrophiles in what is known as an α-substitution reaction. libretexts.orgwikipedia.orgmsu.edu For example, this compound could undergo an acid- or base-catalyzed α-halogenation. fiveable.me

Table 3: Key Transformations of the Aldehyde Moiety

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Olefination | Wittig Reagent (Ph₃P=CHR) | Alkene |

Substitution Reactions at the Formate Ester Carbonyl

The formate ester group in this compound is a site susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the butoxy group containing the ketone. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group.

Formate esters, such as ethyl formate, are known to react with an excess of strong nucleophiles like Grignard reagents. pearson.compearson.com This reaction typically proceeds through a double addition. The first equivalent of the Grignard reagent attacks the formate carbonyl to form a ketone as an intermediate. Since the newly formed ketone is also reactive towards the Grignard reagent, a second equivalent rapidly adds to it, ultimately yielding a secondary alcohol after an acidic workup. pearson.compearson.com By analogy, this compound would be expected to react with two equivalents of a Grignard reagent (R-MgX) to produce a secondary alcohol, though the presence of the integral ketone group in the leaving group complicates the potential reaction profile.

The reactivity of the ester carbonyl is influenced by steric and electronic factors. The small size of the formyl hydrogen offers minimal steric hindrance to an incoming nucleophile.

Table 1: Predicted Products of Nucleophilic Acyl Substitution of this compound

| Nucleophile (Nu-) | Reagent Example | Predicted Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydride (H⁻) | LiAlH₄ | Aldehyde | 1,4-Butanediol (B3395766) |

| Grignard (R⁻) | CH₃MgBr (excess) | Methyl ketone | 2-Methyl-2,5-pentanediol |

| Alkoxide (RO⁻) | NaOCH₃ | Transesterification | Methyl formate, 4-hydroxy-2-butanone |

Note: This table is illustrative and based on the general reactivity of formate esters. The presence of the ketone functionality within the same molecule may lead to competing side reactions.

α-Substitution Reactions at the Ketone

The ketone functionality of this compound allows for substitution reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). libretexts.org These reactions proceed through the formation of an enol or enolate intermediate. libretexts.orgwikipedia.org The hydrogen atoms on the α-carbon are acidic due to the electron-withdrawing effect of the carbonyl oxygen and the resonance stabilization of the resulting enolate conjugate base. libretexts.org

This compound possesses two different α-positions with acidic protons: the methylene (B1212753) group (C3) and the methyl group (C5). Treatment with a strong base, such as lithium diisopropylamide (LDA), will deprotonate one of these positions to form an enolate. libretexts.org The resulting enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org

A common example of an α-substitution reaction is halogenation, which can be carried out under acidic or basic conditions. wikipedia.orgmsu.edu In an acidic medium, the reaction proceeds via an enol intermediate, and typically results in the substitution of a single α-hydrogen. wikipedia.org

Radical-Mediated Processes and Electron Transfer Mechanisms

Beyond ionic pathways, this compound can potentially engage in reactions involving free radical intermediates. These processes are typically initiated by heat or light and involve species with unpaired electrons.

Involvement in Free Radical Addition Reactions

Free-radical addition is a fundamental reaction type for unsaturated compounds, such as alkenes. wikipedia.org While this compound itself lacks a carbon-carbon double bond to act as a substrate for radical addition, its C-H bonds can be susceptible to abstraction by radical species. pharmaguideline.com This hydrogen abstraction would generate a carbon-centered radical on the this compound molecule, which could then participate in subsequent radical chain reactions, such as polymerization or addition to an available alkene. wikipedia.orgpharmaguideline.com The presence of two functional groups offers multiple sites for potential hydrogen abstraction, with the stability of the resulting radical dictating the most likely position of attack.

Investigation of Radical Intermediates (e.g., tert-Butoxyl Radical-Initiated Reactions)

The tert-butoxyl radical (t-BuO•), often generated from the thermal decomposition of di-tert-butyl peroxide, is a common initiator for radical reactions. nih.govorganic-chemistry.org It is a highly reactive oxygen-centered radical capable of abstracting hydrogen atoms from C-H bonds to initiate a radical chain process. researchgate.netprinceton.edu

When interacting with this compound, a tert-butoxyl radical would likely abstract a hydrogen atom from one of the carbon atoms. The site of abstraction depends on the bond dissociation energy (BDE) of the various C-H bonds in the molecule. Generally, hydrogens at positions α to the carbonyl group or on the carbon adjacent to the ester oxygen are more susceptible to abstraction. The resulting carbon-centered radical can then undergo further reactions, such as rearrangement or addition to other molecules. nih.gov

Table 2: Potential Sites for Hydrogen Abstraction by a tert-Butoxyl Radical

| Position on Butyl Chain | Type of C-H Bond | Relative Bond Dissociation Energy (BDE) | Stability of Resulting Radical |

|---|---|---|---|

| C1 (next to ester O) | Methylene (sp³) | Lowered by adjacent oxygen | Secondary, stabilized by oxygen |

| C3 (α to ketone) | Methylene (sp³) | Lowered by carbonyl | Secondary, resonance-stabilized (enolate-like) |

| C4 (alkyl chain) | Methylene (sp³) | Standard secondary C-H | Secondary |

Note: This table provides a qualitative prediction of reactivity based on general principles of radical chemistry.

Tautomerism and Isomerization Studies

Tautomers are constitutional isomers that readily interconvert, most often through the migration of a proton. youtube.com For this compound, the most significant tautomeric relationship is the keto-enol equilibrium associated with its ketone group.

Keto-Enol Tautomerism of the 4-Oxobutyl Group

The ketone portion of this compound exists in a dynamic equilibrium with its corresponding enol tautomers. masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the formal migration of a hydrogen atom from an α-carbon to the carbonyl oxygen, with a concurrent shift of the pi bond from the C=O group to form a C=C double bond. youtube.comkhanacademy.org This interconversion can be catalyzed by either acid or base. youtube.com

Because this compound has two non-equivalent α-carbons (C3 and C5), two different enol forms are possible:

Enol A (less substituted): Formed by the removal of a proton from the terminal methyl group (C5).

Enol B (more substituted): Formed by the removal of a proton from the internal methylene group (C3).

For most simple ketones, the equilibrium heavily favors the keto form, often by several orders of magnitude, because the C=O double bond is generally more stable than a C=C double bond. libretexts.orgmasterorganicchemistry.com The relative proportion of the enol tautomers at equilibrium is influenced by factors such as substitution, conjugation, hydrogen bonding, and solvent polarity. masterorganicchemistry.com Generally, the more substituted enol (Enol B) is thermodynamically more stable.

Table 3: General Equilibrium Data for Keto-Enol Tautomerism

| Carbonyl Compound | % Keto Form | % Enol Form |

|---|---|---|

| Acetone | >99.9 | <0.1 |

| Cyclohexanone | ~98.8 | ~1.2 |

Source: Data is representative of typical ketones and illustrates the general preference for the keto form in monofunctional systems. youtube.commasterorganicchemistry.com

Conformational Analysis of the Ester Linkage

The conformational landscape of the ester linkage in this compound is a critical determinant of its chemical behavior and physical properties. The rotation around the C(O)-O bond gives rise to different spatial arrangements of the atoms, known as conformers. These conformers are in a constant state of interconversion, and their relative populations are dictated by their thermodynamic stabilities. The study of these conformational preferences provides insight into the molecule's reactivity and interactions.

The ester functional group is known to be a flexible moiety due to the relatively low energy barrier for rotation around the C-O-C bonds. wikipedia.orgorganicchemexplained.com However, two planar conformations, designated as Z (s-cis) and E (s-trans), are of particular importance. In the Z conformation, the alkyl group (the 4-oxobutyl chain) and the carbonyl oxygen are on the same side of the C-O single bond. Conversely, in the E conformation, they are on opposite sides.

For most simple esters, the Z conformation is significantly more stable than the E conformation. researchgate.netmsu.edu This preference is attributed to a combination of steric and electronic factors, including hyperconjugation and the minimization of dipole-dipole repulsions. wikipedia.orgresearchgate.net In the case of formate esters, such as this compound, the steric hindrance in the E conformer between the formyl hydrogen and the alkyl substituent is less pronounced than the repulsion between the larger carbonyl oxygen and the alkyl group in the Z form. researchgate.net Despite this, the Z conformer is generally more populated due to more favorable dipole-dipole interactions and other electronic effects. researchgate.net

Research Findings from Analogous Compounds

Computational and experimental studies on methyl formate have established that the Z conformer is substantially more stable than the E conformer. The energy difference between these two conformers in the gas phase has been determined to be in the range of 3.85 to 4.75 kcal/mol. acs.org The barrier to rotation for the interconversion of these conformers in methyl formate is approximately 12 to 13 kcal/mol. msu.edu This significant rotational barrier indicates that while the conformers can interconvert, the molecule predominantly resides in the lower energy Z conformation at ambient temperatures.

The geometry of the ester group is characterized by the dihedral angle (or torsion angle) of the H-C-O-C backbone. A dihedral angle defines the angle between two intersecting planes and is used to specify the molecular conformation. wikipedia.orgamrita.edu For the ester linkage, the key dihedral angle is O=C-O-C. The Z (s-cis) conformation corresponds to a dihedral angle of 0°, and the E (s-trans) conformation corresponds to a dihedral angle of 180°.

The table below summarizes the key conformational parameters for the ester linkage, using data from methyl formate as a representative example for this compound.

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Z (s-cis) | ~0° | 0 | ~12-13 |

| E (s-trans) | ~180° | ~3.85 - 4.75 | ~12-13 |

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4-Oxobutyl formate (B1220265) serves as a C4 synthon, where each end can participate in distinct chemical transformations. The aldehyde group is a site for nucleophilic attack and condensation reactions, while the formate ester can undergo hydrolysis or transesterification. This dual reactivity is key to its utility as a versatile building block.

The aldehyde functionality of 4-Oxobutyl formate is a reactive handle for constructing larger carbon skeletons and introducing additional carbonyl groups. Methodologies that form 1,4-dicarbonyl compounds are crucial in organic synthesis, and this molecule is a suitable starting point for such structures. nih.gov For example, visible-light photoredox catalysis can facilitate the conjugate addition of radicals to Michael acceptors, providing a route to 1,4-dicarbonyl motifs. organic-chemistry.org The aldehyde in this compound can be transformed into a group that participates in these reactions, or it can be protected while the rest of the molecule is elaborated, to be revealed later for subsequent transformations.

Furthermore, general methods for the synthesis of β-keto esters often utilize aldehydes as starting materials. organic-chemistry.org The reaction of an aldehyde with ethyl diazoacetate, catalyzed by reagents like niobium(V) chloride, yields the corresponding β-keto ester. organic-chemistry.org Applying this to this compound would theoretically produce a keto-ester, a valuable intermediate for synthesizing heterocyclic compounds and other complex targets. google.com Similarly, γ-keto esters can be prepared from the addition of primary nitroalkanes to α,β-unsaturated esters, a transformation where a precursor derived from this compound could be employed. organic-chemistry.org

The strategic incorporation of functionalized building blocks is a cornerstone of natural product synthesis. While the literature details the total synthesis of related diterpenoids like Sandresolide B, which originates from a common furan (B31954) building block, specific details on the total synthesis of Sandresolide A using this compound are not extensively documented in publicly available research. nih.govacs.orgthieme-connect.comacs.org The synthesis of Sandresolide B involves key steps such as palladium-mediated carbonylation and Friedel-Crafts acylation, highlighting the complexity of this family of molecules. acs.orgthieme-connect.com The potential utility of a bifunctional C4 building block like this compound in such a synthesis would lie in its ability to introduce a specific carbon chain with orthogonal reactive handles, which could be crucial for constructing a complex carbon skeleton.

Functional Group Interconversion and Derivatization

The distinct reactivity of the aldehyde and formate ester groups in this compound allows for a wide array of functional group interconversions and derivatizations, leading to novel chemical entities.

This compound is an ideal substrate for the synthesis of various functionalized esters. The aldehyde can be selectively oxidized to a carboxylic acid, yielding 4-formyloxybutanoic acid, or reduced to an alcohol to give 4-hydroxybutyl formate. The formate group itself can be selectively hydrolyzed to the alcohol or converted to other esters via transesterification.

Its most significant potential lies in the synthesis of keto-esters, which are pivotal intermediates in the pharmaceutical and agrochemical industries. google.com The aldehyde can serve as an electrophile in various C-C bond-forming reactions to install a ketone. Vicinal ketoesters, such as α-ketoesters, are particularly useful in total synthesis. beilstein-journals.org General methods, such as the condensation of aldehydes with diazoacetates or the acylation of enol silyl (B83357) ethers, provide reliable routes to these structures. organic-chemistry.org

Table 1: Potential Keto-Ester Derivatives from this compound This table illustrates hypothetical, yet chemically feasible, keto-ester structures that could be synthesized using this compound as a starting material based on established synthetic methodologies.

| Starting Material | Reagent/Method | Potential Product | Product Class |

| This compound | 1. Ethyl diazoacetate, NbCl₅2. Oxidation | Ethyl 5-formyloxy-3-oxopentanoate | β-Keto Ester |

| This compound | 1. Grignard reagent (R-MgBr)2. Oxidation | 1-Substituted-5-formyloxypentan-2-one | γ-Keto Ester |

| This compound | 1. Cyanide addition, Hydrolysis2. Esterification (R'OH, H⁺)3. Reaction with Grignard (R-MgBr) | Alkyl 2-hydroxy-5-formyloxypentanoate derivative | Functionalized Keto-Ester Precursor |

The production of single-enantiomer compounds is critical in the pharmaceutical industry, and biocatalysis and asymmetric catalysis are powerful tools for achieving this. nih.govresearchgate.net The aldehyde in this compound is a prime target for enantioselective transformations. For example, the asymmetric reduction of the carbonyl group using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) or a ketoreductase enzyme could yield enantiomerically enriched (R)- or (S)-4-hydroxybutyl formate. nih.gov

Furthermore, asymmetric additions of organometallic reagents (e.g., dialkylzinc reagents) or other nucleophiles to the aldehyde, promoted by a chiral ligand or catalyst, could generate a chiral secondary alcohol with high enantiomeric excess. nih.gov Such chiral synthons are invaluable for building complex stereocenters in drug molecules and natural products. magtech.com.cn The development of chiral morpholine (B109124) derivatives and other heterocyclic structures often relies on such optically pure starting materials. banglajol.info

Table 2: Potential Enantioselective Transformations of this compound This table outlines potential chiral products synthesized from this compound using known asymmetric methods.

| Transformation Type | General Method | Potential Chiral Product | Significance |

| Asymmetric Reduction | Ketoreductase Enzyme or Chiral Ruthenium Catalyst | (R)- or (S)-4-hydroxybutyl formate | Chiral building block for pharmaceuticals nih.govresearchgate.net |

| Asymmetric Alkylation | Diethylzinc, Chiral Ligand (e.g., DAIB) | (R)- or (S)-1-Ethyl-1,4-butanediol formate | Intermediate for creating stereocenters |

| Asymmetric Strecker Reaction | (R)-phenylglycinol, TMSCN | Diastereomeric α-amino nitrile derivatives | Precursor for non-proteinogenic amino acids nih.gov |

Development of New Synthetic Methodologies

The unique structure of this compound makes it an interesting substrate for the development of novel synthetic methods. Its bifunctional nature invites the exploration of selective, one-pot transformations where each functional group reacts sequentially or is addressed by orthogonal catalytic systems. For instance, a chemo- and regioselective reaction could involve the aldehyde in an organocatalytic transformation (e.g., a proline-catalyzed α-amination or aldol (B89426) reaction) while leaving the formate ester untouched.

Moreover, this compound could be employed in cascade reactions. A reaction initiated at the aldehyde could trigger a subsequent cyclization or rearrangement involving the formate ester or its derivative. Such strategies are highly efficient as they build molecular complexity rapidly. The development of novel catalytic systems that can differentiate between the two ends of the molecule would be a significant advance, enabling streamlined syntheses of linear molecules with programmed functional group patterns. The molecule could also serve as a testbed for new photoredox-catalyzed reactions aimed at the synthesis of 1,4-dicarbonyls or other valuable motifs. nih.govorganic-chemistry.org

Catalytic Strategies for Bond Formation Involving the this compound Scaffold

The presence of both an aldehyde and a formate group allows for a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can be directed to selectively engage one of the two functional groups or to utilize both in tandem catalytic cycles.

The aldehyde functionality is a versatile handle for numerous catalytic C-C bond-forming reactions. Transition-metal catalyzed hydroacylation, for instance, represents a direct method for the formation of ketones by the addition of an aldehyde C-H bond across an unsaturated bond. iupac.org In the context of this compound, this could be envisioned as a reaction with an alkene to introduce a new substituent at the formyl carbon. Furthermore, decarbonylative coupling reactions, where the formyl group is eliminated as carbon monoxide, offer a pathway to connect the butyl chain to other organic fragments. researchgate.netresearchgate.net This approach has been explored for the synthesis of a variety of compounds. Recent advances have also focused on the activation of C-H bonds adjacent to the aldehyde group for the formation of new chemical bonds. nih.govmt.com

The formate ester group can also participate in significant catalytic processes. Notably, formate esters are effective hydrogen donors in transfer hydrogenation reactions, which are crucial for the reduction of various functional groups. chaseliquidfuels.orgacs.orgnih.gov This suggests that this compound could serve as an internal source of hydrogen for the reduction of other functionalities within a molecule or in intermolecular reactions. Palladium-catalyzed reactions of formate esters have also been reported, indicating their potential as coupling partners in cross-coupling reactions. acs.org

The dual functionality of this compound opens up the possibility of tandem catalytic reactions where both the aldehyde and the formate ester play a role. dicp.ac.cnacs.org For example, a catalytic cycle could be designed to first involve the aldehyde in a bond-forming reaction, followed by a subsequent transformation utilizing the formate ester, or vice versa.

Below is a table summarizing potential catalytic strategies for bond formation involving scaffolds like this compound.

| Catalytic Strategy | Functional Group Involved | Potential Transformation | Catalyst Type | Bond Formed |

| Hydroacylation | Aldehyde | Reaction with alkenes/alkynes | Rhodium, Ruthenium | C-C |

| Decarbonylative Coupling | Aldehyde | Coupling with organohalides | Palladium, Nickel | C-C |

| C-H Activation | Aldehyde | Functionalization of adjacent C-H bonds | Transition Metals | C-C, C-Heteroatom |

| Transfer Hydrogenation | Formate Ester | Reduction of unsaturated bonds | Ruthenium, Iridium | C-H |

| Cross-Coupling | Formate Ester | Coupling with various partners | Palladium | C-C, C-Heteroatom |

| Tandem Reactions | Aldehyde and Formate Ester | Sequential bond formations | Multiple/Bifunctional | Various |

Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly integral to modern organic synthesis, focusing on the development of environmentally benign processes. These principles can be applied to both the synthesis of this compound and its subsequent use in chemical reactions.

The synthesis of bifunctional molecules like this compound can be approached from a green chemistry perspective by utilizing sustainable starting materials and catalysts. The oxidation of primary alcohols to aldehydes is a fundamental transformation, and green methods employ mild, non-toxic oxidizing agents such as molecular oxygen or hydrogen peroxide, often in combination with a catalyst. researchgate.netnih.govnih.gov Similarly, the formation of formate esters can be achieved through green methods like the aerobic oxidative coupling of alcohols with formaldehyde (B43269) using gold nanoparticle catalysts. nih.govresearchgate.net Biocatalysis offers a particularly attractive green route, with enzymes capable of selectively oxidizing alcohols to aldehydes under mild, aqueous conditions. nih.govresearchgate.netuva.nl

In the utilization of this compound, green chemistry principles would favor catalytic reactions that are atom-economical and avoid the use of hazardous reagents and solvents. The catalytic strategies discussed in the previous section, such as hydroacylation and transfer hydrogenation, are inherently more atom-economical than stoichiometric reactions. The use of water as a solvent, where possible, is a key aspect of green chemistry. rsc.org

Biocatalytic approaches can also be applied to the transformation of aldehydes and esters. For instance, enzymes can be used for the selective reduction or oxidation of the aldehyde group, or for the hydrolysis of the formate ester under mild conditions. acs.org The development of multifunctional biocatalysts that can perform cascade reactions in one pot is a promising area of research that could be applied to molecules like this compound.

The following table outlines some green chemistry approaches applicable to the synthesis and utilization of this compound.

| Green Chemistry Approach | Application Area | Specific Method | Advantages |

| Green Oxidation | Synthesis | Oxidation of 1,4-butanediol (B3395766) mononitrate | Use of O2 or H2O2 as oxidant, recyclable catalysts. mdpi.com |

| Aerobic Oxidative Esterification | Synthesis | Au-catalyzed coupling of an alcohol with formaldehyde. nih.govresearchgate.net | Mild conditions, high selectivity. |

| Biocatalysis | Synthesis & Utilization | Enzymatic oxidation of alcohols; enzymatic transformations of aldehydes/esters. nih.govuva.nl | High selectivity, mild aqueous conditions, biodegradable catalysts. |

| Atom-Economical Reactions | Utilization | Catalytic additions (e.g., hydroacylation). iupac.org | High efficiency, minimal waste. |

| Use of Green Solvents | Synthesis & Utilization | Reactions in water or other benign solvents. rsc.org | Reduced environmental impact, improved safety. |

| Tandem/Cascade Reactions | Utilization | One-pot multi-step transformations. dicp.ac.cn | Reduced purification steps, less solvent waste. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and potential energy surfaces of molecules. These studies can elucidate reaction mechanisms, predict spectroscopic properties, and analyze the various shapes a molecule can adopt.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-oxobutyl formate (B1220265), DFT has been employed to understand its formation pathways. For instance, in studies of the atmospheric degradation of n-butyl formate, 4-oxobutyl formate is identified as a reaction product. nih.gov The reaction mechanism involves the chlorine-initiated oxidation of n-butyl formate, leading to a series of radical intermediates. nih.gov

The formation of this compound proceeds via the CH₂O•CH₂CH₂CH₂OC(O)H radical, which then reacts with molecular oxygen. nih.gov Computational methods like DFT, using functionals such as B3LYP with a 6-311++G(d,p) basis set, are crucial for calculating the geometries of reactants, intermediates, transition states, and products along such reaction pathways. nih.gov By determining the energies of these species, a potential energy surface can be mapped, and the most favorable reaction routes can be identified. Transition state analysis further allows for the calculation of activation energies, providing quantitative insights into the kinetics of the reactions.

Table 1: Representative Theoretical Data for a Reaction Step in Ester Oxidation This table is illustrative and based on typical data from DFT calculations on similar organic molecules.

| Species | Method | Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Reactant Radical + O₂ | B3LYP | 6-311++G(d,p) | 0.00 | 0 |

| Transition State | B3LYP | 6-311++G(d,p) | +15.2 | 1 |

| Product (this compound) | B3LYP | 6-311++G(d,p) | -45.8 | 0 |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. For a molecule like this compound, DFT calculations can predict the frequencies and intensities of infrared absorption bands, which can aid in its experimental identification. nih.gov

Furthermore, due to the flexibility of its butyl chain, this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape by systematically rotating the single bonds and calculating the energy of each resulting geometry. This analysis reveals the most stable conformers (those with the lowest energy) and the energy barriers between them. For simpler formates like methyl formate, computational studies have identified distinct cis and trans conformers with significant energy differences, which is crucial for interpreting their microwave and infrared spectra. A similar theoretical approach would be invaluable for understanding the conformational preferences of this compound.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation techniques offer a computationally less expensive way to study the behavior of molecules, especially their conformational dynamics and interactions in condensed phases.

Conformational analysis of this compound can be systematically performed using molecular mechanics force fields. This approach models the molecule as a collection of atoms connected by springs, allowing for rapid calculation of energies for a vast number of conformations. The resulting potential energy surface can identify all low-energy conformers. Each of these stable geometries can then be subjected to energy minimization to find the precise local energy minimum. The results of such a study would provide the relative populations of different conformers at a given temperature, which influences the macroscopic properties of the compound.

Table 2: Hypothetical Conformational Analysis of this compound This table illustrates potential results from a molecular mechanics-based conformational search and energy minimization.

| Conformer | Dihedral Angle (O1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 65.2 |

| 2 | -62.1° (gauche) | 0.85 | 20.1 |

| 3 | 61.8° (gauche) | 0.87 | 14.7 |

Understanding how this compound interacts with its environment, such as solvents or catalysts, is crucial for predicting its behavior in chemical reactions and biological systems. Molecular simulations, including molecular dynamics (MD) and Monte Carlo (MC) methods, can model these interactions.

Structure-Activity Relationship (SAR) Studies on the 4-Oxobutyl Moiety

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. For the 4-oxobutyl moiety present in this compound, computational SAR approaches, often termed Quantitative Structure-Activity Relationship (QSAR), can be employed.

Electronic and Steric Effects of Substituents on Reactivity Profiles

The reactivity of this compound is dictated by the electronic and steric interplay between its two carbonyl-containing functional groups: the aldehyde and the formate ester. These groups are separated by a flexible three-carbon alkyl chain, which allows for conformational freedom but also mediates electronic effects.

Electronic Effects: Both the aldehyde (-CHO) and the formate ester (-OCHO) groups are electron-withdrawing in nature due to the high electronegativity of the oxygen atoms. This creates two distinct electrophilic carbon centers: the aldehydic carbonyl carbon and the ester carbonyl carbon.

Aldehyde Group Activation: The primary site for nucleophilic attack is typically the aldehyde carbonyl carbon. Aldehydes are inherently more reactive towards nucleophiles than esters. nih.govnih.gov This is because the ester carbonyl is stabilized by resonance involving the lone pair of electrons on the adjacent single-bonded oxygen atom. This resonance delocalizes the positive charge on the carbonyl carbon, making it less electrophilic. The aldehyde lacks this second oxygen atom and is therefore a more potent electrophile.

Inductive Effects: The formate group, through the alkyl chain, exerts an electron-withdrawing inductive effect (-I effect) on the aldehyde group. This effect, although attenuated by the distance, further increases the partial positive charge on the aldehydic carbon, enhancing its reactivity toward nucleophiles compared to a simple aliphatic aldehyde like butanal.

Steric Effects: The linear butyl chain provides significant conformational flexibility. The molecule can adopt various conformations, from a fully extended linear form to a folded structure. Steric hindrance at the aldehyde group is minimal, as it is a terminal group with only a hydrogen atom and a carbon atom attached to the carbonyl. This low steric hindrance further contributes to its high reactivity, allowing easy access for nucleophiles. The ester group is sterically more accessible than in esters with bulkier alkyl groups (e.g., tert-butyl formate), but it is inherently less reactive than the aldehyde.

Comparative Analysis with Related Oxo-Esters

To contextualize the reactivity of this compound, it is instructive to compare its computed electronic properties with those of related molecules: a simple aldehyde (butanal), a simple formate ester (butyl formate), and a related oxo-ester with a different ester group (4-oxobutyl acetate). While direct computational studies on this compound are limited, data from analogous structures can be used to construct a detailed comparison.

The key to reactivity in these compounds often lies in two main computational metrics: the magnitude of the partial positive charge on the carbonyl carbons and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commaterialsciencejournal.org A higher positive charge indicates a more electrophilic center, and a lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile.

Natural Bond Orbital (NBO) Charge Analysis: NBO analysis provides a chemically intuitive picture of atomic charges. uni-muenchen.de The partial positive charge (δ+) on the carbonyl carbon is a direct indicator of its electrophilicity.

Frontier Molecular Orbital (FMO) Theory: The reactivity can also be assessed using Frontier Molecular Orbital theory. The HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) is an indicator of molecular stability; a smaller gap generally implies higher reactivity. materialsciencejournal.org For nucleophilic attack, the energy of the LUMO is particularly important, as this is the orbital that will accept the incoming electrons. A lower LUMO energy facilitates this interaction.

The table below presents a comparative summary of expected computational data for this compound and related compounds, based on established principles and data from similar molecules like ethyl acetate. ukm.my Aldehydes consistently show a more positive carbonyl carbon and a lower LUMO energy compared to their ester counterparts, signifying higher reactivity. The presence of a second electron-withdrawing group, as in this compound and 4-oxobutyl acetate, is expected to lower the LUMO energy further compared to simple monofunctional molecules.

Interactive Table 1: Comparative Computational Data for this compound and Related Compounds

| Compound | Functional Group(s) | Expected NBO Charge on Aldehydic Carbon (δ+) | Expected NBO Charge on Ester Carbon (δ+) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) |

| This compound | Aldehyde, Formate Ester | High | Moderate | Low | Small |

| 4-Oxobutanal | Aldehyde | High | N/A | Low | Small |

| Butyl formate | Formate Ester | N/A | Moderate | High | Large |

| 4-Oxobutyl acetate | Aldehyde, Acetate Ester | High | Moderate | Low | Small |

Advanced Analytical Techniques for Research Characterization and Monitoring

Chromatographic and Hyphenated Techniques

Chromatographic methods are essential for separating 4-Oxobutyl formate (B1220265) from complex mixtures, such as reaction media or impurity profiles. When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide powerful tools for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net 4-Oxobutyl formate, due to its molecular weight and functional groups, is amenable to GC-MS analysis.

In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a long capillary column. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific analytical conditions. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides definitive identification by comparison to spectral libraries or through interpretation of its fragmentation pattern. nist.gov GC-MS is highly effective for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of this compound, as well as for identifying byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds. ukm.my For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is separated based on its hydrophobicity through differential partitioning between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). thermofisher.comresearchgate.net A detector, such as a diode-array UV detector, measures the analyte as it elutes from the column. The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. Quantification of impurities is achieved by creating a calibration curve with standards of known concentrations. nih.gov

Proposed HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 10 µL |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol (B129727) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Degradation Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the separation, identification, and quantification of this compound and its degradation products within complex matrices. This technique is particularly crucial in forced degradation studies, which are designed to understand the stability of a compound under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. The choice of mobile phase is critical for achieving optimal separation and ionization. A common mobile phase composition for the analysis of related compounds includes a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing modifiers such as formic acid or ammonium (B1175870) formate. nih.govnih.govsigmaaldrich.com These modifiers help to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.gov

Following separation by liquid chromatography, the analyte molecules are introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and the fragment ions are analyzed to provide structural information. This tandem mass spectrometry (MS/MS) approach allows for the highly selective and sensitive detection of the target analyte and its degradation products. nih.gov

Forced degradation studies on analogous compounds have successfully utilized LC-MS/MS to identify and characterize various degradation products. For instance, studies on other pharmaceutical compounds have identified oxidative and hydrolytic degradation products by resolving them on a suitable column and subsequently analyzing them by mass spectrometry. nih.gov The precise mass measurements obtained from techniques like Time-of-Flight (TOF) mass spectrometry can further aid in the elucidation of the elemental composition of the degradation products. nih.gov

Below is a table summarizing typical LC-MS/MS parameters that could be adapted for the analysis of this compound and its degradation products.

| Parameter | Example Condition | Purpose |

| Chromatographic Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separation of the analyte from other components in the mixture. |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | Aqueous component of the mobile phase, providing a polar environment. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase, providing a non-polar environment. |

| Gradient Elution | A programmed change in the ratio of Mobile Phase A to B | To effectively separate compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed at which the mobile phase passes through the column. |

| Ionization Source | Electrospray Ionization (ESI) | To generate ions from the analyte molecules for mass analysis. |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio and perform fragmentation. |

Mechanistic Analytical Approaches

Understanding the reaction mechanisms involving this compound requires analytical techniques that can monitor the progress of reactions and provide structural information about the species involved.

Kinetic studies are essential for determining the rates and mechanisms of chemical reactions. Both spectrophotometric and chromatographic methods are widely used for monitoring the concentration of reactants and products over time.

Spectrophotometric monitoring is suitable for reactions that involve a change in the absorbance of light at a specific wavelength. researchgate.netresearchgate.net If the reaction of this compound or its products results in a colored species or a change in the ultraviolet (UV) spectrum, a UV-Visible spectrophotometer can be used to follow the reaction progress. The rate of reaction can be determined by measuring the change in absorbance as a function of time. researchgate.net

Chromatographic monitoring , particularly using High-Performance Liquid Chromatography (HPLC), offers a more versatile approach for kinetic studies. nih.gov HPLC can separate and quantify multiple components in a reaction mixture simultaneously. nih.govfrontiersin.org This is especially useful for complex reactions where multiple products may be formed. By injecting aliquots of the reaction mixture into the HPLC system at different time intervals, the concentration of this compound and its degradation products can be determined, allowing for the elucidation of the reaction kinetics. nih.gov

The table below outlines the principles of these kinetic monitoring techniques.

| Technique | Principle | Applicability to this compound |

| Spectrophotometric Monitoring | Measures the change in light absorbance of a solution over time. | Applicable if the reaction involves a chromophore or if a colored product is formed. |

| Chromatographic Monitoring (HPLC) | Separates and quantifies the components of a mixture at different time points. | Highly applicable for tracking the concentration of the parent compound and its various degradation products. |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov While obtaining a single crystal of this compound itself might be challenging, forming co-crystals or crystalline derivatives can provide valuable insights into its solid-state structure and intermolecular interactions. nih.govnih.gov

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov By co-crystallizing this compound with a suitable co-former, it may be possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would reveal the precise molecular geometry of this compound, as well as the nature of the intermolecular interactions within the crystal lattice. mdpi.commdpi.comresearchgate.net

The process of determining a crystal structure from X-ray diffraction data involves several steps, as summarized in the table below.

| Step | Description |

| Crystal Growth | Growing a single crystal of sufficient size and quality. This can be achieved through techniques like slow evaporation or vapor diffusion. |

| Data Collection | Irradiating the crystal with X-rays and measuring the diffraction pattern. |

| Structure Solution | Determining the initial positions of the atoms in the unit cell from the diffraction data. |

| Structure Refinement | Optimizing the atomic positions and other parameters to best fit the experimental data. |

The structural information obtained from X-ray crystallography is crucial for understanding the physical properties of this compound in the solid state and can inform the design of new materials with desired properties. mdpi.com

Emerging Research Directions and Future Perspectives on 4 Oxobutyl Formate

Catalytic Transformations and Sustainable Synthesis Routes

The development of sustainable synthesis routes for valuable chemical compounds is a cornerstone of green chemistry. While direct catalytic pathways for 4-oxobutyl formate (B1220265) are not extensively detailed in current literature, research into related molecules provides a framework for potential sustainable production. A significant area of research is the catalytic hydrogenation of levulinic acid (LA), a key platform chemical derived from lignocellulosic biomass. frontiersin.org This process typically yields γ-valerolactone (GVL), another important chemical intermediate. rsc.orgcetjournal.it The catalysts employed are often heterogeneous, involving metals like ruthenium or copper on various supports, which are explored for their high activity and selectivity. frontiersin.orgcetjournal.it

Another sustainable approach is the use of formic acid as a hydrogen donor in transfer hydrogenation reactions. frontiersin.orgoaepublish.com This method avoids the need for high-pressure molecular hydrogen, aligning with greener industrial processes. oaepublish.com For instance, the conversion of levulinic acid to GVL can be efficiently achieved using formic acid over catalysts like magnesium oxide (MgO) or copper-nickel-aluminum (CuNiAl) composites. frontiersin.orgoaepublish.com These processes, which leverage biomass-derived starting materials and sustainable reagents, suggest viable strategies that could be adapted for the synthesis of 4-oxobutyl formate. The principles of using bio-based feedstocks and catalytic transfer hydrogenation represent a promising direction for the environmentally benign production of formate esters and other functionalized chemicals. oaepublish.commdpi.com

Exploration of Biological and Biochemical Intermediary Roles

The interaction of small molecules with biological systems is a critical area of research, revealing mechanisms of toxicity and therapeutic action. The 4-oxobutyl moiety, a key structural feature of this compound, has been implicated in significant biochemical processes, particularly in the formation of DNA adducts.

Metabolic pathways consist of a series of enzyme-catalyzed reactions that transform substrates into essential products. youtube.com Enzymes are highly specific, but molecules with structures similar to the natural substrate, known as substrate analogs, can sometimes bind to the enzyme's active site. While a specific metabolic pathway involving 4-oxobutyl diphosphate (B83284) is not prominently documented, the principle of substrate analogy is fundamental in biochemistry.

Key metabolic intermediates often contain phosphate (B84403) groups, such as erythrose 4-phosphate in the pentose (B10789219) phosphate pathway and phosphoribosyl diphosphate (PRPP) in nucleotide biosynthesis. wikipedia.orgnih.gov A molecule like this compound, possessing a four-carbon backbone, could theoretically act as an analog for enzymes that process similar short-chain phosphate esters. Furthermore, formate itself is biologically relevant; it can be produced from CO2 by enzymes like formate dehydrogenase and serves as a C1 building block. beilstein-journals.orgnih.gov An enzyme that recognizes or processes formate could potentially interact with this compound, although the specificity and outcome of such an interaction would require empirical investigation. The study of how such analogs interact with metabolic enzymes provides insight into enzyme mechanisms and can be a tool for modulating metabolic pathways. nih.gov

A significant body of research has established the role of the 4-oxobutyl group in forming covalent adducts with DNA. cas.cz This process is particularly well-documented in the context of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). nih.govmdpi.com Metabolic activation of these carcinogens by cytochrome P450 enzymes generates a reactive intermediate that pyridyloxobutylates DNA. nih.govmdpi.com The electrophilic 4-oxobutyl moiety covalently binds to nucleophilic sites on DNA bases, forming what are known as pyridyloxobutyl (POB)-DNA adducts. mdpi.comnih.gov

These adducts are considered a critical step in the initiation of carcinogenesis associated with tobacco use. mdpi.com Research has identified several specific sites of adduction on DNA. The O⁶ position of guanine (B1146940) is a notable target, forming O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG), a mutagenic lesion. researchgate.net Other identified adducts include those formed at the N7 position of guanine and the O² positions of thymine (B56734) and cytosine. cas.cz More recent studies have also characterized adducts with 2'-deoxycytidine, such as O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine. nih.govnih.gov The formation of these adducts disrupts normal DNA structure and function, leading to mutations if not repaired. mdpi.com

Below is a table summarizing key DNA adducts formed by the 4-oxobutyl moiety derived from tobacco-specific nitrosamines.

| Adduct Name | Abbreviation | DNA Base Modified | Position of Modification | Reference |

|---|---|---|---|---|

| O⁶-[4-Oxo-4-(3-pyridyl)butyl]guanine | O⁶-pobG | Guanine | O⁶ | researchgate.net |

| 7-[4-Oxo-4-(3-pyridyl)butyl]guanine | 7-pobG | Guanine | N7 | cas.cz |

| O²-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine | O²-POB-dCyd | Deoxycytidine | O² | nih.govnih.gov |

| 3-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine | 3-POB-dCyd | Deoxycytidine | N3 | nih.gov |

| N⁴-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine | N⁴-POB-dCyd | Deoxycytidine | N⁴ | nih.gov |

| O²-[4-Oxo-4-(3-pyridyl)butyl]thymidine | O²-pobdT | Thymidine | O² | cas.cz |

Advanced Materials Science Research

The unique chemical functionalities of this compound—an aldehyde and a formate ester—present opportunities for its use as a building block or modifying agent in materials science.

The aldehyde group is a versatile functional group in polymer chemistry. numberanalytics.com It can participate in polycondensation reactions with compounds like diamines or diols to form polymers such as polyimines and polyacetals. numberanalytics.com The presence of the aldehyde in this compound could allow it to be incorporated as a monomer into such polymer chains. Additionally, aldehyde groups can be used to functionalize the surfaces of materials or to create cross-links within a polymer matrix, enhancing mechanical strength and thermal stability. numberanalytics.comacs.org For example, polymers containing aldehyde groups can be used to create magnetic microspheres capable of binding amines through Schiff base formation. acs.org

The formate ester group also offers routes for polymer modification. Formate esters can undergo transesterification reactions, allowing for the chemical alteration of existing polymers. researchgate.net Furthermore, simple formates, such as sodium formate, have been used as chain transfer agents to control the molecular weight during free radical polymerization of monomers like acrylamide. osti.gov Therefore, this compound could potentially be integrated into polymer structures, imparting reactivity through its aldehyde group while the formate ester provides another site for subsequent chemical modification or influences the polymerization process itself. numberanalytics.comresearchgate.net The creation of such functionalized polymers is a key step toward developing advanced materials with tailored properties. nih.govnih.gov

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or temperature. wikipedia.org While complex structures like azobenzenes are common examples of photochromic switches, the fundamental principle involves a conformational or structural change in response to a trigger. wikipedia.org

Although this compound itself is not a classical molecular switch, its functional groups could be incorporated into larger, responsive systems. For example, formate ions have been shown to participate in proton transfer pathways, acting as a carrier for protons in solution, which is a form of dynamic molecular interaction that can be switched. acs.org The aldehyde group can form reversible covalent bonds (e.g., Schiff bases or hemiacetals), a mechanism that can be exploited in the design of responsive materials. Polymers incorporating these functionalities could be part of a "smart" system that changes its properties—such as solubility, conformation, or binding affinity—in response to environmental changes like pH. nih.gov The integration of such reactive moieties into polymers is a foundational strategy for creating responsive materials for applications in drug delivery, sensors, and soft robotics. nih.govacs.org

Environmental Chemistry and Atmospheric Fate Studies

The environmental fate of this compound, an oxygenated volatile organic compound (OVOC), is of growing interest due to the significant role of OVOCs in atmospheric chemistry, including the formation of ozone and secondary organic aerosols. acs.orgacs.orgnih.govcopernicus.org The atmospheric chemistry of such compounds is complex, involving various transformation and removal processes. acs.org

Photochemical Degradation Pathways and Byproduct Identification

While direct experimental studies on the photochemical degradation of this compound are not extensively available in the current body of scientific literature, its atmospheric fate is likely governed by reactions with key atmospheric oxidants. The hydroxyl radical (•OH) is the principal daytime oxidant in the troposphere, initiating the degradation of most organic compounds. researchgate.netharvard.eduwikipedia.orgnih.govcopernicus.org

The degradation of this compound is expected to be initiated by the abstraction of a hydrogen atom by the •OH radical. This can occur at several positions on the molecule, leading to the formation of different organic radicals. These radicals then rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). wikipedia.org The subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOx), will lead to a cascade of products.

Plausible Photochemical Degradation Pathways:

Hydrogen Abstraction from the Formyl Group: This would lead to the formation of a radical that can subsequently decompose, potentially yielding butanal and carbon dioxide.

Hydrogen Abstraction from the Alkyl Chain: Abstraction of hydrogen atoms from the carbon atoms of the butyl chain would result in the formation of various carbonyl compounds and other oxygenated species upon further reaction with O₂ and NOx.

Potential Primary Byproducts:

Based on the degradation mechanisms of similar formate esters and aldehydes, the following byproducts can be anticipated:

Butanal

Propanal

Carbon Monoxide

Carbon Dioxide

Organic nitrates

The identification and quantification of these byproducts under controlled laboratory conditions, such as in simulation chambers, are crucial for a comprehensive understanding of the atmospheric impact of this compound.

Table 1: Postulated Primary Byproducts of this compound Photochemical Degradation

| Byproduct | Chemical Formula | Potential Formation Pathway |

|---|---|---|

| Butanal | C₄H₈O | H-abstraction from the formyl group followed by decomposition |

| Propanal | C₃H₆O | Fragmentation of the butyl chain |

| Formaldehyde | CH₂O | Fragmentation of the formate moiety or the butyl chain |

| Carbon Monoxide | CO | Secondary degradation of aldehydes |

| Carbon Dioxide | CO₂ | Complete oxidation |

| Organic Nitrates | R-ONO₂ | Reaction of peroxy radicals with nitrogen monoxide |

Modeling of Atmospheric Reactivity and Environmental Impact

Computational modeling is an essential tool for predicting the atmospheric lifetime and environmental impact of volatile organic compounds. nih.gov By employing theoretical methods, it is possible to estimate the rate constants for the reactions of this compound with atmospheric oxidants like •OH, O₃, and NO₃•. researchgate.net

The atmospheric lifetime (τ) of this compound can be estimated based on its reaction rate constant (k) with the hydroxyl radical and the average atmospheric concentration of •OH:

τ = 1 / (k[OH])

Quantum chemistry and computational kinetics calculations can be used to determine the rate constants for hydrogen abstraction from different sites on the this compound molecule. researchgate.net These calculations help in identifying the most favorable reaction pathways and predicting the branching ratios for the formation of various products.

The environmental impact of this compound is linked to the formation of secondary pollutants. The degradation of this compound in the presence of NOx can contribute to the production of tropospheric ozone, a key component of photochemical smog. acs.org Furthermore, the low-volatility, multifunctional oxygenated organic compounds formed during its degradation can partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). acs.orgnih.gov

Table 2: Hypothetical Modeled Atmospheric Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Rate constant with •OH (kOH) | 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Determines the primary atmospheric degradation rate |

| Atmospheric Lifetime (τ) | ~18 hours | Indicates relatively rapid removal from the atmosphere |

| Ozone Formation Potential (OFP) | Moderate | Contribution to tropospheric ozone production |

| SOA Formation Potential | Low to Moderate | Potential to form secondary organic aerosols |

Unexplored Reaction Chemistry and Novel Derivatives

The bifunctional nature of this compound, containing both an aldehyde and a formate group, presents opportunities for novel synthetic applications that remain largely unexplored.

Development of Cascade and Multi-Component Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. mdpi.com The presence of two distinct reactive sites in this compound makes it an interesting candidate for the development of such reactions.

Potential Cascade Reactions:

A plausible cascade could involve an initial reaction at the aldehyde functionality, followed by an intramolecular cyclization involving the formate group. For instance, a Knoevenagel condensation at the aldehyde followed by a Michael addition and subsequent intramolecular reaction could lead to the formation of complex cyclic structures.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for generating molecular diversity. nih.govtcichemicals.comorganic-chemistry.orgtaylorandfrancis.com this compound could serve as a key building block in MCRs. For example, in a Passerini or Ugi-type reaction, the aldehyde group could react with an isocyanide and a carboxylic acid (or an amine and a carboxylic acid) to generate functionalized α-acyloxy amides or α-amino amides, with the formate ester providing an additional point for further diversification. beilstein-journals.org

Synthesis of Complex Heterocyclic and Polycyclic Systems Incorporating the this compound Moiety

The structural motif of this compound, which can be considered a derivative of a γ-oxo ester, is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.orgacs.org

Synthesis of Heterocycles:

Pyrrolidines and Pyrrolidinones: Condensation of the aldehyde group with primary amines could generate an imine, which could then undergo intramolecular reactions or cycloadditions to form substituted pyrrolidines. Alternatively, reactions involving the γ-keto group could lead to the formation of pyrrolidinone derivatives.

Tetrahydrofurans: Intramolecular cyclization reactions, potentially under reductive or acidic conditions, could lead to the formation of substituted tetrahydrofuran (B95107) rings, a common motif in natural products. nih.gov

Pyridazines and other Diazines: Reaction of the γ-dicarbonyl precursor (the aldehyde and the keto-equivalent of the formate) with hydrazine (B178648) or its derivatives could provide a straightforward route to pyridazine (B1198779) rings.

Synthesis of Polycyclic Systems:

The development of synthetic methodologies that utilize this compound to construct polycyclic aromatic hydrocarbons (PAHs) or other complex polycyclic systems is a challenging but potentially rewarding area of research. nih.govresearchgate.net A strategy could involve an initial intermolecular reaction to build a more complex scaffold, followed by an intramolecular cyclization cascade. For instance, a Friedel-Crafts type reaction with an aromatic substrate at the aldehyde, followed by a series of cyclization and aromatization steps, could potentially lead to functionalized polycyclic systems.

The exploration of these novel reaction pathways would not only expand the synthetic utility of this compound but also open avenues for the creation of new molecular architectures with potential applications in materials science and medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Oxobutyl formate under varying reaction conditions (e.g., solvent polarity, temperature, catalyst selection)?

- Methodological Answer : A systematic approach involves comparing esterification of 4-oxobutanol with formic acid under acid catalysis (e.g., H₂SO₄) versus enzymatic methods. Reaction efficiency can be quantified via yield (%) and purity (GC-MS/HPLC). Kinetic studies under controlled temperatures (25–80°C) and solvent systems (polar aprotic vs. non-polar) should be conducted to identify optimal conditions. Include triplicate trials to ensure reproducibility .

Q. Which spectroscopic techniques (NMR, IR, MS) are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester carbonyl (δ ~165–175 ppm in ¹³C) and ketone (δ ~200–220 ppm).

- IR : Validate C=O stretches (ester: ~1740 cm⁻¹; ketone: ~1700 cm⁻¹).

- MS : Use high-resolution MS to distinguish molecular ion peaks (C₅H₈O₃, exact mass 116.0473). Cross-reference with spectral databases and report signal-to-noise ratios to assess purity thresholds .

Q. How does pH and temperature affect the hydrolytic stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis (λmax for ketone/ester groups) or LC-MS. Calculate half-life (t₁/₂) using first-order kinetics. Include control experiments to rule out autocatalysis .

Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and PDA detector (200–400 nm). Validate methods per ICH guidelines (Linearity: R² ≥0.99; LOD/LOQ ≤0.1%). For non-volatile impurities, employ charged aerosol detection (CAD). Compare results against spiked standards .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the reaction mechanism of this compound in catalytic hydrogenation?

- Methodological Answer : Synthesize this compound with ¹³C-labeled ketone groups. Track hydrogenation intermediates via in-situ FTIR or NMR under H₂ pressure. Compare kinetic isotope effects (KIE) to distinguish rate-determining steps (e.g., H₂ activation vs. carbonyl reduction). Use DFT calculations to validate experimental observations .

Q. What computational models (DFT, MD) predict the solvation dynamics and reactivity of this compound in non-aqueous solvents?

- Methodological Answer : Perform DFT simulations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Solvent effects can be modeled via COSMO-RS. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does this compound function as a substrate or intermediate in enzymatic cascades (e.g., esterases or ketoreductases)?

- Methodological Answer : Screen enzyme libraries (e.g., Candida antarctica lipase B, KRED-101) for activity toward this compound. Use stopped-flow assays to measure initial reaction rates (Vmax, Km) and chiral HPLC to assess stereoselectivity. Optimize cofactor recycling systems (NADH/NAD+) for redox reactions .

Q. What statistical approaches resolve contradictions in thermodynamic (ΔG, ΔH) vs. kinetic data for this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to identify confounding variables (e.g., solvent viscosity, catalyst deactivation). Use Bayesian inference to reconcile discrepancies between calorimetric (ΔH) and kinetic (activation energy) datasets. Report confidence intervals for all parameters .

Methodological Best Practices

- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multi-variable systems (temperature, catalyst loading, solvent ratio). Include negative controls and randomization to minimize bias .

- Data Reporting : Adhere to FAIR principles: raw NMR/LC-MS files must be deposited in repositories (e.g., Zenodo) with metadata (instrument parameters, calibration curves) .

- Peer Review : Pre-submission validation via independent replication labs reduces irreproducibility risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。